molecular formula C11H18N2 B085962 N'-Benzyl-N,N-dimethylethylenediamine CAS No. 103-55-9

N'-Benzyl-N,N-dimethylethylenediamine

Cat. No.: B085962
CAS No.: 103-55-9
M. Wt: 178.27 g/mol
InChI Key: LLSJAFHDYCTFCM-UHFFFAOYSA-N
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Description

N'-Benzyl-N,N-dimethylethylenediamine is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111162. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Organic Synthesis : Used as part of the catalyst system CuI/L5 for the amination of arylhalides and synthesis of benzimidazoles (Deng, McAllister, & Mani, 2009).

  • Histamine Antagonism : Early research identified its derivative, N-phenyl-N′benzyl-N-dimethylethylenediamine, as effective in allergic manifestations (Feinberg, 1946).

  • Copper-Catalyzed Amide Hydrolysis : Its conjugate addition to acrylamide was used in copper(II)-catalyzed amide hydrolysis (Duerr & Czarnik, 1990).

  • Metabolic Studies in Carcinogenicity : In the synthesis and metabolic studies of an analog of carcinogenic antihistamine methapyrilene (Compernolle & Castagnoli, 1982).

  • Adverse Drug Reactions : Used in a case study of agranulocytosis during therapy with the antihistaminic agent methaphenilene (Drake, 1950).

  • Antihistaminic Drugs Evaluation : Studied for its antihistaminic and anti-anaphylactic properties in allergic disorders (Friedlaender, 1946).

  • Organometallic Chemistry : Monolithiation of N′-benzyl-N,N-dimethylethylenediamine produces a compound with potential implications in organometallic chemistry (Barr et al., 1987).

  • Oxidation Studies in Biochemistry : Examined for its role in oxidation processes in liver homogenates (Holtzman & Seligman, 1973).

  • Catalysis in Olefin Aziridination : Investigated in the context of copper(II) complexes used for olefin aziridination (Dhanalakshmi, Suresh, & Palaniandavar, 2011).

  • Model Studies for Catechol Dioxygenases : Used in iron(III) complexes as models for extradiol-cleaving catechol dioxygenases (Sundaravel et al., 2008).

  • Reductive Chemistry : Applied in reductions with lithium in low molecular weight amines and ethylenediamine (Garst et al., 2000).

  • Catalysis in Amidation of Aryl Halides : Demonstrated efficiency in the catalytic amidation of aryl halides (Yao & Wei, 2010).

Properties

IUPAC Name

N-benzyl-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-13(2)9-8-12-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSJAFHDYCTFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059275
Record name 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)-
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103-55-9
Record name N1,N1-Dimethyl-N2-(phenylmethyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-55-9
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Record name 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-Benzyl-N,N-dimethylethylenediamine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111162
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-
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Record name 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzylaminoethyldimethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N'-Benzyl-N,N-dimethylethylenediamine facilitate copper(II)-catalyzed amide hydrolysis?

A: this compound acts as a chelating ligand, specifically targeting copper(II) ions. [] When reacted with acrylamide, it forms a unique complex where the amide carbonyl group can only coordinate to the copper(II) center through a six-membered chelate ring. This specific coordination environment facilitates the hydrolysis of the amide bond, with each copper(II) ion promoting the hydrolysis of at least five substrate molecules. [] This highlights the compound's potential in developing efficient catalytic systems for amide hydrolysis.

Q2: What is the role of this compound in studying the photochemical properties of flavins?

A: this compound serves as a hydrogen donor in studies investigating the photochemical reactivity of flavins like riboflavin tetrabutyrate. [] Specifically, researchers observed that when riboflavin tetrabutyrate forms hydrogen bonds with acids, its ability to abstract a hydrogen atom from this compound in its excited triplet state is enhanced. [] This observation supports the hypothesis that hydrogen bonding at specific sites of the flavin molecule increases the electrophilicity at the N(5) position, making it more reactive. [] This research sheds light on the influence of hydrogen bonding on the reactivity of flavin molecules, which are crucial cofactors in many biological redox reactions.

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